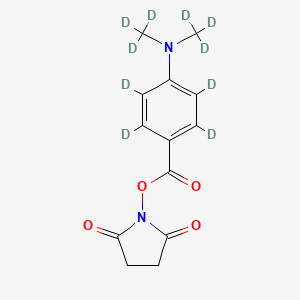
1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C11H10ClFO. It is a derivative of cyclobutane, featuring a fluorophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_7\text{FO}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{FOCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-fluorophenyl)cyclobutanecarboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
科学的研究の応用
1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with diverse functionalities.
類似化合物との比較
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopentanecarbonyl chloride
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
Uniqueness: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclopentane analogs. This uniqueness makes it valuable in the synthesis of compounds that require specific spatial arrangements and reactivity profiles.
特性
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(14)11(6-1-7-11)8-2-4-9(13)5-3-8/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILXXMYJSVZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653786 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-29-8 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)

![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)
